Нонадекафтородеканоат аммония

描述

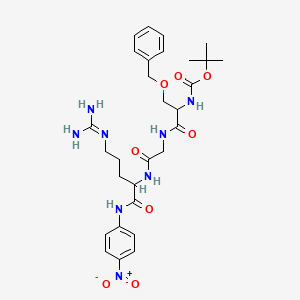

Ammonium nonadecafluorodecanoate, also known as Ammoniumnonadecafluordecanoat or Decanoate, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, ammonium salt (1:1), is a compound with the molecular formula C10H4F19NO2 . It is an organic environmental chemical pollutant .

Molecular Structure Analysis

The molecular structure of Ammonium nonadecafluorodecanoate is based on the molecular formula C10H4F19NO2 . The average mass of the molecule is 531.114 Da and the monoisotopic mass is 530.993835 Da .Physical And Chemical Properties Analysis

Ammonium nonadecafluorodecanoate is a solid substance with a white to off-white color . It has a molecular weight of 531.1139208 . The solubility of the compound in DMSO and Methanol is slight .科学研究应用

Применение в флотации руды и извлечении металлов

Нонадекафтородеканоат аммония применяется в флотации руды и извлечении металлов. Он играет решающую роль в развитии социальной экономики благодаря своему использованию в фундаментальных научных исследованиях и промышленном производстве. Это соединение имеет особые функциональные возможности в этих областях, включая принципиальные и методические приложения, и имеет преимущества и недостатки, которые имеют решающее значение для промышленного использования (Лю Ху-пин, 2013).

Роль в утилизации фтористого кремния

Нонадекафтородеканоат аммония играет важную роль в решении проблемы утилизации растворов фтористого кремния. Эти растворы являются основным альтернативным источником фтора для химической промышленности, и использование этого соединения аммония помогает эффективно управлять этими растворами (В. О. Гельмбольдт, В. Кравцов, М. Фонари, 2019).

Применение в электрохимических конденсаторах

Было показано, что это соединение полезно при разработке электрохимических конденсаторов. Его сочетание с другими анионами образует ионные жидкости, которые имеют значительное применение при создании электрохимических конденсаторов с двойным электрическим слоем (EDLC). Эти конденсаторы демонстрируют более высокую емкость и лучшую долговечность циклов заряда-разряда, что делает их практически полезными в различных электрохимических применениях (Такая Сато, Г. Масуда, К. Такаги, 2004).

Измерения в водных экосистемах

Точное измерение концентраций аммония, которое является основополагающим для понимания биогеохимии азота в водных экосистемах, может быть достигнуто с использованием методов, включающих нонадекафтородеканоат аммония. Это соединение является частью процедуры, которая обеспечивает точные измерения в широком диапазоне концентраций и солености (Р. Холмс и др., 1999).

Разработка аммоний-селективных микроэлектродов

Нонадекафтородеканоат аммония используется при разработке аммоний-селективных микроэлектродов. Эти электроды находят применение в биотехнологии и микробной экологии, обеспечивая линейную реакцию и быстрое время отклика. Однако их использование ограничено средами с низким содержанием соли из-за низкой селективности по отношению к калию и натрию (Д. Бир, Дж. Хёвел, 1988).

安全和危害

Ammonium nonadecafluorodecanoate is considered a substance of very high concern due to its toxic for reproduction properties and its persistent, bioaccumulative, and toxic (PBT) properties . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O2.H3N/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLZEWXXRJJDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880027 | |

| Record name | Ammonium perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium nonadecafluorodecanoate | |

CAS RN |

3108-42-7 | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3108-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium nonadecafluorodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003108427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium nonadecafluorodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)

![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)